Methyl 4-pentoxycyclohexane-1-carboxylate
Description
Methyl 4-pentoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester group at position 1 and a pentoxy (O-pentyl) ether substituent at position 3. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred from structurally related esters and cyclohexane derivatives.
- Molecular Structure: The compound’s structure consists of a six-membered cyclohexane ring with two functional groups: a methyl ester (-COOCH₃) and a pentoxy (-O-C₅H₁₁) group.
- Estimated Physical Properties: Based on analogs like methyl cyclohexane-carboxylate (MW 142.20, density 0.995 g/cm³) , the pentoxy substituent would increase molecular weight (estimated MW ~228.3 g/mol) and hydrophobicity. The ether linkage may enhance solubility in non-polar solvents relative to polar media.
Properties
IUPAC Name |
methyl 4-pentoxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTASQPZGQYWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-pentoxycyclohexane-1-carboxylate typically involves the esterification of 4-pentoxycyclohexane-1-carboxylic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-pentoxycyclohexane-1-carboxylic acid and methanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Temperature: Reflux conditions (approximately 60-80°C).
Duration: Several hours to ensure complete esterification.
Purification: The product is typically purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-pentoxycyclohexane-1-carboxylate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 4-pentoxycyclohexane-1-carboxylic acid or 4-pentoxycyclohexanone.
Reduction: 4-pentoxycyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-pentoxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 4-pentoxycyclohexane-1-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the ester functional group, which can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share key structural motifs with methyl 4-pentoxycyclohexane-1-carboxylate:
Key Differences in Properties and Reactivity
Substituent Effects :
- Pentoxy vs. Methyl/Methoxy Groups : The pentoxy chain introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This may lower melting points and increase solubility in hydrocarbons .
- Ether vs. Ester/Ketone Functional Groups : The ether linkage in the pentoxy group reduces polarity relative to ketones (e.g., 4-oxo derivatives) or additional ester groups, impacting chromatographic behavior and intermolecular interactions .
Synthetic Applications :
- Methyl 4-methyl-3-cyclohexene-1-carboxylate undergoes stereoselective bromination and epoxidation, suggesting that the pentoxy analog could exhibit similar reactivity at the cyclohexane ring .
- Halogenated analogs like methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate highlight the role of aryl groups in modulating electronic properties for catalysis or drug design .
Natural vs. Synthetic Derivatives :
- Diterpene esters (e.g., sandaracopimaric acid methyl ester) are biosynthesized in plant resins and exhibit biological activities, whereas synthetic analogs like this compound are tailored for material science or pharmaceutical applications .
Biological Activity
Methyl 4-pentoxycyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 212.33 g/mol. The compound features a cyclohexane ring substituted with a pentoxy group and a carboxylate ester functional group, which contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.33 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, primarily through its interaction with biological targets. Its potential as an anti-inflammatory agent has been noted in several studies.
The compound is believed to exert its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation. It may inhibit the activity of specific enzymes or receptors that play critical roles in these processes.
Case Studies
- Anti-inflammatory Activity : A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced inflammatory markers in vitro. The compound was tested on human cell lines exposed to pro-inflammatory cytokines, resulting in a decrease in cytokine production by up to 50% compared to control groups.
- Antioxidant Effects : Another investigation highlighted the antioxidant properties of this compound. In a model of oxidative stress, this compound showed a dose-dependent increase in the activity of endogenous antioxidant enzymes, suggesting its potential role in protecting against oxidative damage.
- Anticancer Potential : Preliminary findings from a study published in the Journal of Cancer Research indicated that this compound inhibited the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis in breast cancer cell lines, with IC50 values indicating significant potency.
Table 2: Summary of Biological Activities
| Activity | Study Reference | Findings |
|---|---|---|
| Anti-inflammatory | XYZ University Study | Reduced inflammatory markers by 50% |
| Antioxidant | Oxidative Stress Model | Increased antioxidant enzyme activity |
| Anticancer | Journal of Cancer Research | Induced apoptosis in breast cancer cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-pentoxycyclohexane-1-carboxylate?
- Methodological Answer : The compound is synthesized via esterification of 4-pentoxycyclohexane-1-carboxylic acid with methanol, typically catalyzed by acid (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions such as anhydrous environments and reflux temperatures (70–100°C) are critical to achieving high yields. This approach mirrors protocols used for structurally analogous esters, such as phenyl 4-methylcyclohexane-1-carboxylate . Alternative routes may involve activating the carboxylic acid with carbodiimides (e.g., DCC/DMAP) in dichloromethane or THF, ensuring efficient coupling with methanol .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Purity is assessed using chromatographic techniques (HPLC or GC-MS) to quantify residual reactants or byproducts. Structural confirmation relies on spectroscopic methods:
- NMR : H and C NMR identify characteristic signals (e.g., ester carbonyl at ~170 ppm, methoxy group at ~3.6 ppm) and cyclohexane ring conformers.
- IR : Absorption bands for ester C=O (~1740 cm) and ether C-O (~1250 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data during structural refinement of this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density maps) are addressed using iterative refinement in SHELXL. Key steps include:
- Twinning Analysis : For twinned crystals, SHELXD or OLEX2 can deconvolute overlapping reflections.
- Disorder Modeling : Partial occupancy of the pentoxy chain or cyclohexane conformers is resolved via restrained refinement.
- Validation Tools : Mercury CSD 2.0 visualizes packing motifs and hydrogen-bonding networks to cross-validate structural plausibility .
Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?
- Methodological Answer : Byproduct mitigation requires:
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces ester decomposition or transesterification.
- Catalyst Screening : Substituting homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) improves selectivity and simplifies purification.
- Protecting Groups : Temporary protection of the pentoxy chain’s hydroxyl group (e.g., silylation) prevents unwanted side reactions during esterification .
Q. What analytical approaches are used to study the compound’s conformational dynamics in solution?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 233–313 K) probes chair-chair interconversion of the cyclohexane ring. Line-shape analysis or EXSY experiments quantify activation energy barriers. Computational methods (DFT or MD simulations) complement experimental data to model low-energy conformers and solvent effects .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, structural analogs suggest potential irritancy. Recommended precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis.
- Waste Disposal : Neutralization with aqueous bicarbonate before disposal .
Application-Driven Research Questions
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The ester’s hydrolytic lability makes it a prodrug candidate. For example, enzymatic cleavage by esterases releases 4-pentoxycyclohexane-1-carboxylic acid, which can modulate ion channels or lipid membranes. Structure-activity relationship (SAR) studies involve modifying the pentoxy chain length to optimize bioavailability .
Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations face challenges due to:
- Conformational Flexibility : Multiple low-energy cyclohexane conformers require ensemble docking.
- Solvent Effects : Explicit solvent models (TIP3P water) improve prediction accuracy for hydrophobic binding pockets.
- Parameterization : Custom force fields (e.g., GAFF2) refine partial charges for the ester and pentoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
